Product packaging for 9,10-Distyrylanthracene(Cat. No.:CAS No. 10273-82-2)

9,10-Distyrylanthracene

Cat. No.: B086952
CAS No.: 10273-82-2
M. Wt: 382.5 g/mol
InChI Key: OQOLNSMRZSCCFZ-FLFKKZLDSA-N
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Description

Significance of π-Conjugated Organic Molecules in Photonic and Electronic Applications

π-conjugated organic molecules are characterized by alternating single and double bonds, which results in the delocalization of π-electrons across the molecular structure. researchgate.net This electron delocalization imparts unique electronic and optical properties, making these molecules highly suitable for a wide array of photonic and electronic applications. beilstein-journals.orgacs.org The ability to tune their properties through chemical synthesis allows for the development of materials with tailored functionalities. acs.org

These molecules form the active components in a variety of organic electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): π-conjugated materials are used as the emissive layer in OLEDs, which are now commonplace in displays for televisions and smartphones. nih.govsamsung.co.kr

Organic Field-Effect Transistors (OFETs): Their semiconducting properties are harnessed in OFETs, which are essential components of flexible electronics, sensors, and electronic paper. nih.govnih.gov

Organic Photovoltaics (OPVs): In solar cells, these molecules facilitate the conversion of light into electricity. nih.gov

Sensors: The sensitivity of their electronic properties to the surrounding environment makes them excellent candidates for chemical and biological sensors. nih.govnih.gov

The development of novel π-conjugated systems is a continuous effort to improve device performance, stability, and processability. anr.fr The versatility of organic chemistry allows for the design of linear, star-shaped, and other complex architectures to optimize properties for specific applications. rsc.org

Overview of Aggregation-Induced Emission (AIE) Phenomenon and AIEgens

A significant challenge in the application of many organic luminophores is a phenomenon known as aggregation-caused quenching (ACQ). In the ACQ effect, fluorescent molecules that are highly emissive in dilute solutions become weakly emissive or even non-emissive in the aggregated or solid state. bohrium.compku.edu.cn This is a major limitation for applications that require solid-state materials, such as OLEDs.

In 2001, a counterintuitive phenomenon termed Aggregation-Induced Emission (AIE) was discovered. bohrium.comfrontiersin.org AIE is observed in certain molecules, now known as AIEgens, which are non-emissive or weakly emissive when molecularly dissolved but become highly luminescent upon aggregation. bohrium.comwikipedia.org The primary mechanism responsible for AIE is the restriction of intramolecular motion (RIM). sigmaaldrich.com In dilute solutions, the excited state energy of AIEgens is dissipated through non-radiative pathways, such as intramolecular rotations and vibrations. sigmaaldrich.com In the aggregated state, these intramolecular motions are physically restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. wikipedia.orgsigmaaldrich.com

AIEgens have found applications in a multitude of fields, including:

Chemical sensors rsc.org

Biological probes rsc.org

Organic light-emitting diodes bohrium.comrsc.org

Smart materials acs.org

The discovery of AIE has opened up new avenues for the development of advanced luminescent materials with enhanced solid-state performance. bohrium.comresearchgate.net

Historical Context of DSA Research in AIE and Advanced Materials Science

The anthracene (B1667546) core is a well-known building block for luminescent materials. scispace.com While some early reports on DSA derivatives noted their weak fluorescence in solution, the significant breakthrough came with the identification of their AIE properties. polymer.cn Research demonstrated that DSA derivatives are typically faint emitters in solution but exhibit intense emission in their crystalline state. polymer.cnacs.org This behavior is attributed to the restriction of intramolecular torsion between the central anthracene core and the vinyl moieties upon aggregation. polymer.cnacs.org

Key findings in the historical development of DSA as an AIEgen include:

The synthesis of various DSA derivatives through methods like the Wittig condensation and Heck coupling reaction. polymer.cn

The study of their crystal structures, which revealed nonplanar conformations that contribute to the restriction of intramolecular motion in the solid state. polymer.cnacs.org

The observation that the DSA moiety itself is the key factor for the AIE property due to the restricted intramolecular torsion. polymer.cnacs.org

The exploration of how different substituents on the styryl groups can modulate the photophysical properties of the DSA derivatives. rsc.org

Early research by Prasad and colleagues on related compounds speculated that a partially distorted geometry in the aggregated state was responsible for aggregation-enhanced emission. polymer.cn Subsequent detailed studies on DSA derivatives provided a clearer understanding of the role of restricted intramolecular rotation in their AIE characteristics. polymer.cnrsc.orgresearchgate.net

Scope and Objectives of Current DSA Research Paradigms

Current research on 9,10-Distyrylanthracene continues to build upon the fundamental understanding of its AIE properties, with a focus on developing new materials for specific high-tech applications. researchgate.net The objectives of modern DSA research are multifaceted and aim to expand its utility in advanced materials science.

The primary areas of ongoing research include:

Solid-State Emitters: A major focus is the development of highly efficient solid-state emitters for OLEDs. The inherent strong emission of DSA derivatives in the solid state makes them ideal candidates for this application. researchgate.net

Stimuli-Responsive Materials: Researchers are designing DSA-based materials that change their fluorescence properties in response to external stimuli such as mechanical force (mechanofluorochromism), temperature, or chemical analytes. researchgate.netcolab.ws

Biochemical Sensors and Bioimaging: The "turn-on" nature of AIE fluorescence is being exploited to create sensitive probes for detecting biomolecules. frontiersin.orgresearchgate.net Furthermore, the high photostability and biocompatibility of DSA-based nanoparticles make them suitable for long-term cell imaging. researchgate.netrsc.org For instance, fluorescent nanorods based on DSA derivatives have shown potential for efficient and noninvasive bioimaging. rsc.org

Controlled Self-Assembly: Efforts are being made to control the self-assembly of DSA derivatives to create well-defined nanostructures, such as nanorods and nanodots, with tailored optical properties. researchgate.netrsc.orgresearchgate.net The morphology of these nanoparticles can be controlled by adjusting fabrication parameters. researchgate.netrsc.org

Organic Semiconductors: The charge transport properties of DSA derivatives are being investigated for their potential use in organic field-effect transistors (OFETs). rsc.org

The overarching goal is to synthesize new DSA derivatives with optimized properties, such as higher quantum yields, tunable emission colors, and improved processability, to meet the demands of these diverse applications. researchgate.net

Research Findings on DSA Derivatives

The following table summarizes the photophysical properties of several this compound derivatives in both solution (tetrahydrofuran - THF) and crystalline states, highlighting their Aggregation-Induced Emission (AIE) characteristics.

CompoundAbbreviationFluorescence Quantum Yield (ΦF) in THFFluorescence Quantum Yield (ΦF) in Crystal
This compoundDSA0.0070.30
9,10-Bis(4-methoxystyryl)anthraceneBMOSA0.0040.40
9,10-Bis(4-butoxystyryl)anthraceneB-4-BOSA0.0060.50
9,10-Bis(2-butoxystyryl)anthraceneB-2-BOSA0.0050.35

Data sourced from He et al. (2009). polymer.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22 B086952 9,10-Distyrylanthracene CAS No. 10273-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-bis[(E)-2-phenylethenyl]anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOLNSMRZSCCFZ-FLFKKZLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 9,10 Distyrylanthracene

Classic Synthetic Routes to 9,10-Distyrylanthracene

The construction of the this compound framework can be achieved through several established carbon-carbon bond-forming reactions. These classic routes provide reliable access to the core structure, upon which more complex derivatives can be built.

Wittig Condensation

The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds and phosphorus ylides. In the context of this compound synthesis, this reaction typically involves the reaction of a suitable phosphorus ylide with 9,10-anthracenedicarboxaldehyde. A common precursor to the ylide is benzyltriphenylphosphonium (B107652) chloride, which is deprotonated with a strong base to form the reactive ylide. wpmucdn.comyoutube.com The subsequent reaction with the dialdehyde (B1249045) proceeds in a stepwise manner to form the two styryl linkages. A key advantage of the Wittig reaction is its general tendency to produce the trans-alkene isomer, which is often the desired stereochemistry for optoelectronic applications due to its more planar and extended conjugation. wpmucdn.com

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. youtube.com

Trans-Selective Heck Coupling Reactions

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a direct and efficient route to this compound. organic-chemistry.orgyoutube.com This method typically employs 9,10-dibromoanthracene (B139309) as the starting material, which is coupled with two equivalents of styrene (B11656) in the presence of a palladium catalyst and a base. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

A typical procedure involves heating a mixture of 9,10-dibromoanthracene, styrene, a palladium source such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base like potassium phosphate (B84403) (K₃PO₄) in a high-boiling solvent such as N,N-dimethylacetamide (DMAc). acs.org The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the styryl product and regenerate the active catalyst. The Heck reaction is known for its excellent trans selectivity, which is a significant advantage for the synthesis of DSA. organic-chemistry.orgyoutube.com

ReactantsCatalystBaseSolventTemperature (°C)Yield (%)
9,10-dibromoanthracene, StyrenePd(OAc)₂K₃PO₄DMAc110-
9,10-dibromoanthracene, 1-methoxy-4-vinylbenzenePd(OAc)₂K₃PO₄DMAc11065
9,10-dibromoanthracene, 1-butoxy-4-vinylbenzenePd(OAc)₂K₃PO₄DMAc11072

Table 1: Examples of Heck Coupling Reactions for the Synthesis of this compound and its Derivatives. acs.org

Suzuki-Miyaura Cross-Coupling Reactions for Anthracene (B1667546) Derivatives

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. While not a direct route to the styryl linkage itself, it is a highly effective method for synthesizing a wide array of 9,10-diaryl and 9,10-diheteroarylanthracene derivatives, which are structurally related to DSA and can serve as precursors or benchmark compounds. rsc.orgnih.govepa.gov

This reaction typically involves the coupling of 9,10-dibromoanthracene with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. epa.govresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for the introduction of a vast range of functional groups onto the anthracene core, making it an invaluable tool for creating libraries of materials with tailored properties. nih.gov The development of highly active catalyst systems, including those based on nickel, has further expanded the scope of this reaction to include less reactive coupling partners. rsc.orgnih.gov

Synthesis of Advanced this compound Derivatives

To modulate the electronic and photophysical properties of this compound for specific applications, the core structure is often functionalized with various substituents.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

Electron-Donating Groups: Substituents such as methoxy (B1213986) (-OCH₃) and butoxy (-OC₄H₉) groups can be introduced by using the corresponding substituted styrenes in the Heck coupling reaction. acs.org These groups increase the electron density of the conjugated system, generally leading to a red-shift in the emission spectrum. researchgate.net

Electron-Withdrawing Groups: Conversely, the incorporation of EWGs like cyano (-CN) or fluorine (-F) atoms can lower the HOMO and LUMO energy levels. researchgate.netchem960.com Fluorinated DSA derivatives, for instance, have been synthesized by employing fluorinated styrenes in the Heck reaction. The position and number of fluorine atoms on the phenyl rings can be systematically varied to fine-tune the electronic properties. chem960.com

DerivativeSubstituentSynthetic Method
9,10-Bis(4-methoxystyryl)anthraceneMethoxy (EDG)Heck Coupling
9,10-Bis(4-butoxystyryl)anthraceneButoxy (EDG)Heck Coupling
DSA-CNCyano (EWG)Not specified
9,10-bis(4-fluorostyryl)anthraceneFluorine (EWG)Heck Coupling
9,10-bis(3-fluorostyryl)anthraceneFluorine (EWG)Heck Coupling
9,10-bis(3,5-difluorostyryl)anthraceneFluorine (EWG)Heck Coupling

Table 2: Examples of this compound Derivatives with Electron-Donating and Electron-Withdrawing Groups. acs.orgresearchgate.netchem960.com

Functionalization with Heteroaromatic Rings

Replacing the terminal phenyl rings of the styryl groups with heteroaromatic rings is another effective strategy for modifying the properties of the DSA core. Heterocycles such as thiophene (B33073), furan, and pyrrole (B145914) can be incorporated to create 9,10-diheteroarylanthracene derivatives. rsc.org These modifications can influence the molecular packing in the solid state and introduce new electronic characteristics.

Incorporation into Amphiphilic Molecular Architectures

The synthesis of amphiphilic molecules incorporating a this compound core has been a subject of research interest. These architectures typically consist of a rigid, hydrophobic DSA core and flexible, hydrophilic side chains, often composed of polyethylene (B3416737) oxide. This combination of hydrophobic and hydrophilic segments allows these molecules to self-assemble into various nanostructures such as micelles, spheres, and sheet-like nano-assemblies in aqueous solutions.

One synthetic approach involves a series of coil-rod-coil molecules where the DSA unit acts as the central rod-like segment. The synthesis of these molecules has been successfully achieved, leading to compounds with aggregation-induced emission (AIE) properties. These amphiphilic DSA derivatives can form charge-transfer complexes with electron-deficient small molecules.

A notable example is the synthesis of a series of amphiphilic DSA derivatives with terminal naphthalene (B1677914) groups. In this design, the DSA core is connected to tetraethylene glycol chains which are terminated by naphthalene units. The synthesis of these molecules allows for a systematic study of how the ratio of the hydrophobic rod segment to the hydrophilic coil segment influences the self-assembly behavior and photophysical properties of the resulting nanostructures.

Design and Synthesis of Chiral this compound Derivatives

The design and synthesis of chiral derivatives of this compound is an area of interest for applications in chiroptical materials and asymmetric catalysis. While specific examples of the enantioselective synthesis of this compound derivatives are not extensively detailed in the reviewed literature, the synthesis of chiral derivatives of the related 9,10-dihydrophenanthrene (B48381) scaffold has been reported. nih.gov These syntheses often employ palladium-catalyzed enantioselective cascade reactions. nih.gov

For the asymmetric synthesis of chiral this compound derivatives, several general strategies could be envisioned. One approach would be the use of chiral auxiliaries. In this method, a chiral molecule is temporarily attached to an achiral precursor of the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is introduced, the auxiliary can be removed. Another potential strategy is the use of chiral catalysts in key bond-forming reactions, such as a Wittig or Heck reaction, to introduce the styryl groups onto the anthracene core in an enantioselective manner. The development of such synthetic routes would be a significant step towards accessing optically active this compound derivatives for advanced applications.

Advanced Characterization Techniques in this compound Research

A comprehensive understanding of the structure-property relationships in this compound and its derivatives necessitates the use of a suite of advanced characterization techniques.

Spectroscopic Analysis (NMR, MS, UV-Vis Absorption, Fluorescence)

Spectroscopic methods are fundamental to the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of newly synthesized DSA derivatives. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity and environment of the atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectra of DSA derivatives are characterized by strong absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the conjugated aromatic system. For instance, 9,10-diphenylanthracene (B110198), a related compound, exhibits strong absorption peaks at 268, 357, 377, and 396 nm. mdpi.com The position and intensity of these bands can be influenced by the substituents on the anthracene core and the styryl groups.

Fluorescence Spectroscopy: this compound and its derivatives are known for their strong fluorescence emission. Many DSA derivatives exhibit aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly fluorescent in the aggregated state or in the solid state. researchgate.net The emission color and quantum yield are sensitive to the molecular structure and the solid-state packing.

Spectroscopic TechniqueInformation Obtained
¹H and ¹³C NMRMolecular structure confirmation, chemical environment of atoms
Mass SpectrometryMolecular weight, elemental composition
UV-Vis AbsorptionElectronic transitions, conjugation length
FluorescenceEmission properties, quantum yield, aggregation-induced emission

Diffraction Techniques (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction techniques provide crucial information about the solid-state structure of this compound derivatives at the atomic level.

Single Crystal X-ray Diffraction (SCXRD): This technique allows for the precise determination of the three-dimensional arrangement of atoms in a single crystal. researchgate.netcnr.it For DSA derivatives, SCXRD can reveal information about bond lengths, bond angles, torsional angles between the anthracene core and the styryl groups, and intermolecular interactions such as π-π stacking and C-H···π interactions. This information is vital for understanding the relationship between the molecular packing and the observed photophysical properties. For example, SCXRD studies on 9,10-diphenylanthracene have revealed different crystal packing arrangements depending on the crystallization method. mdpi.commdpi.com

Powder X-ray Diffraction (PXRD): PXRD is used to characterize the crystalline nature of bulk samples and to identify different polymorphic forms. researchgate.net The diffraction pattern obtained from a powdered sample is a fingerprint of its crystal structure. By comparing the experimental powder pattern with simulated patterns from single-crystal data, the phase purity of a sample can be confirmed. mdpi.com

Diffraction TechniqueInformation Obtained
Single Crystal X-ray Diffraction3D molecular structure, bond lengths and angles, intermolecular interactions
Powder X-ray DiffractionCrystalline nature, phase identification, polymorphism

Thermal Analysis (Differential Scanning Calorimetry)

Thermal analysis techniques are employed to investigate the thermal stability and phase behavior of this compound derivatives.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.govnih.gov For DSA derivatives, DSC can be used to determine melting points, glass transition temperatures, and crystallization temperatures. For example, studies on halogenated this compound derivatives have utilized DSC to investigate the influence of the halogen atoms on their thermal properties. researchgate.net Similarly, DSC has been used to characterize the thermal behavior of 9,10-diphenylanthracene crystals. mdpi.com

Thermal Analysis TechniqueInformation Obtained
Differential Scanning Calorimetry (DSC)Melting point, glass transition temperature, crystallization temperature, thermal stability

Photophysical Properties and Underlying Mechanisms of 9,10 Distyrylanthracene and Its Derivatives

Aggregation-Induced Emission (AIE) in 9,10-Distyrylanthracene Systems

This compound (DSA) and its derivatives are a prominent class of molecules known for their Aggregation-Induced Emission (AIE) characteristics. Unlike conventional fluorescent dyes that often experience aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE luminogens such as DSA exhibit enhanced fluorescence intensity upon aggregation. magtech.com.cnresearchgate.net In dilute solutions, they are typically weakly emissive, but their luminescence is significantly amplified in the aggregated state or as solids. acs.orgacs.org This unique photophysical behavior stems from specific molecular structures and packing modes that activate radiative decay channels upon aggregate formation. magtech.com.cn

The AIE phenomenon in this compound systems is primarily governed by a series of interconnected photophysical mechanisms that become dominant in the aggregated state. These mechanisms effectively minimize non-emissive energy dissipation, thereby promoting light emission.

The most critical mechanism underpinning the AIE effect in DSA derivatives is the Restriction of Intramolecular Torsion (RIT) and Rotation (RIR). researchgate.netrsc.org In dilute solutions, the different parts of the DSA molecule, particularly the styryl groups relative to the central anthracene (B1667546) core, can undergo low-frequency torsional and rotational motions. acs.orgexlibrisgroup.com This free intramolecular motion serves as a significant pathway for the non-radiative dissipation of excited-state energy, leading to very weak fluorescence. researchgate.net

Upon aggregation, whether in a nanoparticle suspension or in the solid state, the molecules are forced into close proximity. The resulting intermolecular interactions and physical constraints severely hinder these intramolecular torsional and rotational movements. acs.orgacs.org This rigidification of the molecular conformation effectively blocks the non-radiative decay channels that are active in solution. rsc.org Specifically, the restricted torsion between the 9,10-anthrylene core and the vinylene moiety has been identified as a key factor in activating the AIE property of DSA derivatives. acs.orgacs.orgexlibrisgroup.com By locking the molecule into a more rigid state, the absorbed energy is channeled into radiative decay, resulting in strong light emission. rsc.org

The faint emission of DSA derivatives in solution is a direct consequence of dominant nonradiative decay processes facilitated by free intramolecular motion. acs.orgresearchgate.net When the molecules aggregate, the physical packing and supramolecular interactions suppress these nonradiative pathways. rsc.org The restriction of the dynamic twisting and rotation of the molecular components closes the channels for energy loss through thermal conversion or vibrational relaxation. researchgate.net As a result, the excited state is deactivated primarily through the emission of photons, leading to a high fluorescence quantum yield in the solid state. rsc.org The enhanced fluorescence observed in molecular aggregates is therefore a direct outcome of the blockage of these nonradiative deactivation routes. rsc.orgbohrium.com

The intrinsic photophysical process of DSA derivatives involves significant conformational changes between the ground and excited states. rsc.org In dilute solutions, DSA molecules typically adopt a twisted, non-planar conformation in their ground state to minimize steric hindrance. researchgate.netrsc.org Upon photoexcitation, the molecule, in accordance with the Franck-Condon principle, initially maintains this twisted structure. rsc.org

The efficiency of the AIE process in DSA-based systems is not solely dependent on aggregation but is also intrinsically linked to the foundational molecular architecture. The core aromatic system and the linking groups play a crucial role in defining the photophysical properties.

The this compound moiety itself is the fundamental structural unit responsible for the AIE property. acs.orgacs.org The anthracene core serves as the central chromophore, providing the rigid, π-conjugated platform necessary for luminescence. The vinylene (-CH=CH-) linkers are not merely spacers; they are critical to the AIE mechanism. rsc.org The intramolecular rotation around the single bonds of the vinylene moiety is one of the primary nonradiative decay pathways in solution. rsc.orgbohrium.com

The interplay between the bulky, rigid anthracene core and the flexible vinylene groups is essential. The restriction of torsional motion between the 9,10-anthrylene core and these vinylene moieties upon aggregation is the pivotal event that "switches on" the fluorescence. acs.orgacs.org Studies comparing various anthracene derivatives have shown that this specific structural arrangement is highly conducive to AIE, as it provides the ideal balance of conformational flexibility in solution and rigidity in the aggregated state. rsc.org

Data on Photophysical Properties of DSA Derivatives

The following table summarizes key photophysical data for this compound (DSA) and a related derivative, illustrating the AIE effect. Data is compiled from studies in solution (tetrahydrofuran, THF) and in the aggregated/solid state.

CompoundStateAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φf)
DSA THF Solution42951586Low (not specified)
DSA Aggregate/Solid-600-High (not specified)
BDPVA THF Solution420520100Low (not specified)
BP2VA THF Solution43552590Low (not specified)
BMOSA THF Solution436550114Low (not specified)
BTVA THF Solution432535103Low (not specified)

Data adapted from steady-state absorption and photoluminescence spectra discussed in research literature. rsc.orgbohrium.com Note that specific quantum yield values in solution are often very low and not precisely reported, while in the aggregate state they are significantly enhanced.

Influence of Molecular Structure on AIE Efficacy

Peripheral Substituent Effects on AIE Characteristics

The phenomenon of aggregation-induced emission (AIE) is a hallmark of many DSA derivatives, where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated state. This behavior is primarily attributed to the restriction of intramolecular rotation (RIR) in the aggregated form, which blocks non-radiative decay channels and promotes radiative emission. researchgate.netacs.org The electronic properties and steric hindrance of peripheral substituents on the styryl moieties play a crucial role in modulating the AIE characteristics of DSA compounds.

The introduction of different substituents can significantly tune the photophysical properties, including the quantum yield and emission wavelengths. For instance, the position and degree of fluorine substitution on the peripheral phenyl rings of DSA derivatives have been shown to alter their crystal packing and solid-state fluorescence. A study on four fluorinated DSA derivatives—9,10-bis(4-fluorostyryl)anthracene (4-BFSA), 9,10-bis(3-fluorostyryl)anthracene (3-BFSA), 9,10-bis(3,5-difluorostyryl)anthracene (BDFSA), and 9,10-bis(3,4,5-trifluorostyryl)anthracene (BTFSA)—demonstrated that these compounds exhibit tunable aggregation-induced enhanced emission (AIEE) properties. researchgate.net

Similarly, the incorporation of heterocyclic rings at the 9 and 10 positions of the anthracene core can influence the AIE behavior. For example, 9,10-diheteroarylanthracene derivatives have been synthesized and their photophysical properties investigated. rsc.org The study revealed that introducing five-membered heterocyclic rings, such as thiophene (B33073) and pyrrole (B145914), can efficiently reduce the luminescence in dilute solutions, a prerequisite for prominent AIE characteristics. rsc.org The absolute fluorescence quantum yields of 9,10-dithienylanthracene (DTA), 9,10-difurylanthracene (DFA), and 9,10-dipyrrylanthracene (DPA) in dimethylformamide (DMF) were found to be very low (0.009, 0.010, and 0.024, respectively), highlighting the effective quenching in the solution state. rsc.org

CompoundSubstituentEmission Wavelength (λem) in Solution (nm)Fluorescence Quantum Yield (ΦF) in SolutionEmission Wavelength (λem) in Aggregate/Solid (nm)Fluorescence Quantum Yield (ΦF) in Aggregate/Solid
DSA-H~520Low~550High
4-BFSA4-Fluoro----
DTA2-Thienyl-0.009 (in DMF)--
DFA2-Furyl-0.010 (in DMF)--
DPA2-Pyrrolyl-0.024 (in DMF)--

Excited State Dynamics and Energy Transfer in this compound Systems

The photophysical properties of DSA derivatives are intrinsically linked to their excited-state dynamics and the potential for energy transfer. Understanding these processes is crucial for designing materials with tailored optical and electronic functionalities.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, have been instrumental in elucidating the intricate photophysical processes that occur in DSA derivatives upon photoexcitation. rsc.orgbohrium.com These studies have revealed that in dilute solutions, DSA derivatives often possess a twisted conformation in the ground state. Following photoexcitation, they undergo a rapid structural relaxation to a more planar conformation within a few picoseconds. rsc.orgrsc.org This relaxation process leads to an excited state with extended conjugation, which is responsible for the observed large Stokes shift. rsc.orgbohrium.com

The fluorescence quantum yield in solution is determined by the competition between radiative decay from this relaxed excited state and non-radiative decay pathways, which are often dominated by intramolecular rotations. rsc.org The excited-state lifetime of DSA derivatives in solution is typically in the nanosecond range. For instance, a study on five DSA derivatives (BDPVA, BP2VA, DSA, BMOSA, and BTVA) in a PMMA film reported average fluorescence lifetimes ranging from 1.53 ns to 2.89 ns. rsc.org

Fs-TA spectra of DSA and its derivatives typically show a characteristic stimulated emission (SE) band and excited-state absorption (ESA) bands. rsc.org The temporal evolution of these bands provides direct insight into the dynamics of the excited state, including the timescale of structural relaxation and the rates of radiative and non-radiative decay.

CompoundExcited State Lifetime (τ) in PMMA film (ns)Radiative Decay Rate (kr) (s⁻¹)Non-radiative Decay Rate (knr) (s⁻¹)
BDPVA2.89~2 x 10⁷-
BP2VA2.29~2 x 10⁷-
DSA2.64~2 x 10⁷-
BMOSA2.21~2 x 10⁷-
BTVA1.53~2 x 10⁷-

In the aggregated or solid state, the intermolecular interactions between DSA molecules lead to the formation of exciton (B1674681) states, which can be described as collective electronic excitations. These exciton states can have a significant charge transfer (CT) character, where the electron and hole are localized on different molecules. The nature and extent of these CT interactions are highly dependent on the molecular packing and the electronic properties of the constituent molecules.

While direct studies on the exciton binding energy and CT character in DSA aggregates are not extensively detailed in the provided search results, the principles can be inferred from studies on other organic molecular aggregates. The lowest electronic excitation in such systems is often a CT exciton state. aps.org The formation of CT excitons can influence the photophysical properties, including the emission energy and the efficiency of charge separation and transport. In donor-acceptor systems, CT excitons can be the primary photoexcited species, and their dissociation can lead to the generation of free charge carriers. aps.org

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the range of 1-10 nm), making it a valuable tool for probing molecular interactions and conformations. nih.gov

DSA derivatives, with their strong fluorescence in the aggregated state, have the potential to act as either donors or acceptors in FRET systems. For FRET to occur efficiently, there must be a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com The Förster radius (R₀), the distance at which the FRET efficiency is 50%, is a key parameter that characterizes a specific donor-acceptor pair. aatbio.com

While specific examples of FRET systems utilizing DSA derivatives as either the donor or acceptor were not explicitly detailed in the search results, the fundamental principles of FRET can be applied to design such systems. By appropriately selecting a donor or acceptor partner with suitable spectral overlap with a DSA derivative, it is possible to construct FRET-based sensors and probes for various applications. The high quantum yield of some DSA derivatives in the solid state makes them particularly attractive as energy donors in such systems.

DonorAcceptorFörster Radius (R₀) (Å)Spectral Overlap Integral (J(λ))
FluoresceinTetramethylrhodamine55-
IAEDANSFluorescein46-
EDANSDabcyl33-
BODIPY FLBODIPY FL57-
FluoresceinQSY 7 and QSY 9 dyes61-

Note: This table provides examples of common FRET pairs and their Förster radii to illustrate the concept. Specific data for DSA-based FRET pairs requires further experimental investigation.

Stimuli-Responsive Luminescence Modulation Phenomena

DSA derivatives can exhibit changes in their luminescence properties in response to external stimuli, a phenomenon known as chromism. This responsiveness makes them attractive for applications in sensing, security inks, and data storage.

Mechanofluorochromism (MFC) is the phenomenon where a material changes its fluorescence color upon the application of a mechanical force, such as grinding, shearing, or pressing. Many AIE-active DSA derivatives have been found to exhibit MFC. rsc.org The underlying mechanism of MFC in these materials is often a solid-state phase transition from a crystalline to an amorphous or a different crystalline state. researchgate.net

In the pristine crystalline state, the molecules are arranged in a well-ordered manner, which dictates their emission properties. Upon grinding, this ordered structure is disrupted, leading to a change in the intermolecular interactions and molecular conformations. This, in turn, alters the energy of the excited state and results in a shift in the emission wavelength. For instance, a pyrene-based benzophenone (B1666685) derivative, 2-BuPyBP, exhibited a sky-blue emission (λmax = 454 nm) in its crystalline form, which changed to a blue-green emission (λmax = 483 nm) after grinding, corresponding to a bathochromic shift of 29 nm. rsc.org Another derivative, DPMN-TPA, showed a significant spectral shift of 57 nm upon grinding, with its emission color changing from orange to red. researchgate.net

The reversibility of the MFC process is also an important characteristic. In many cases, the original emission color can be restored by annealing the ground powder or exposing it to solvent vapors, which facilitates the re-formation of the initial crystalline structure.

CompoundInitial Emission Wavelength (λem) (nm)Emission Wavelength (λem) after Grinding (nm)Emission Shift (Δλem) (nm)
1-PyBP5115187
2-PyBP46949930
2-BuPyBP45448329
DPMN-CZ--27
DPMN-TPA--57

Vapochromism

Vapochromism, the change in the optical properties of a material upon exposure to chemical vapors, is a notable characteristic of certain this compound (DSA) derivatives. This phenomenon is primarily driven by the interaction between the analyte vapor and the fluorophore molecules in the solid state, leading to alterations in the molecular packing and, consequently, the photoluminescence (PL) emission.

A series of this compound derivatives with varying alkoxyl endgroups of different lengths (DSAn, where n = 7–12) have been shown to exhibit vapochromic behavior. In their solid state, these compounds display bright fluorescence under UV illumination. However, upon exposure to the vapors of organic solvents such as dichloromethane (B109758) (CH₂Cl₂), a reversible quenching of this fluorescence is observed. For instance, a spot of DSA11 on a thin-layer chromatography (TLC) plate, which shows bright green fluorescence, has its emission reversibly switched off in a CH₂Cl₂ atmosphere. This "on/off" switching of fluorescence is attributed to the solvation effect of the solvent vapor on the surface of the DSA derivative's solid-state structure. The solvent molecules penetrate the solid, disrupting the intermolecular interactions that favor strong emission in the aggregated state. This process is reversible, and the fluorescence is restored upon the removal of the solvent vapor.

The underlying mechanism is linked to the disruption of the aggregation-induced emission (AIE) effect. In the solid state, the intramolecular rotations of the DSA derivatives are restricted, which blocks non-radiative decay pathways and leads to strong fluorescence. The introduction of solvent vapors can plasticize the solid, allowing for greater molecular motion and a return to a less emissive state, similar to that observed in solution.

Thermochromism

Thermochromism, the reversible change in color of a compound upon a change in temperature, is another significant photophysical property observed in some this compound derivatives. This behavior is associated with temperature-induced phase transitions or alterations in molecular conformation and packing in the solid state.

The same series of DSAn (n = 7–12) derivatives that exhibit vapochromism also display thermochromic properties. A notable example is DSA11, which undergoes a distinct and reversible change in its emission color upon heating. At room temperature, a pattern of DSA11 emits a green light with a peak wavelength of 514 nm under 365 nm UV illumination. When heated to its isotropic transition temperature with a hot air gun, the emission color rapidly changes to dark yellow, with the emission peak shifting to 566 nm, representing a significant variation of 52 nm. This change is immediate and reverses back to the original green emission as soon as the heat source is removed, demonstrating excellent reversibility.

This thermochromic behavior is attributed to changes in the molecular arrangement and intermolecular interactions within the solid as a function of temperature. The transition from a more ordered, crystalline, or liquid-crystalline state at lower temperatures to a more disordered, isotropic state at higher temperatures alters the extent of π-π stacking and other intermolecular forces. These changes directly impact the energy levels of the excited state, leading to a shift in the emission wavelength. The ability to reversibly switch between two distinct emission colors with a large wavelength shift highlights the potential of these materials in applications such as temperature sensing and thermal imaging.

Piezochromism

Piezochromism, the change in the photoluminescence of a solid material in response to mechanical stimuli such as grinding or pressing, is a well-documented phenomenon in certain classes of this compound derivatives. This effect is rooted in the pressure-induced transformation between different solid-state phases, typically a crystalline-to-amorphous phase transition.

A series of cruciform 9,10-distyryl-2,6-bis(p-dialkylamino-styryl)anthracene homologues, denoted as FCn where 'n' represents the number of carbon atoms in the N-alkyl chains, have been synthesized and shown to be effective piezochromic luminescence (PFC) materials. rsc.org Upon grinding, these materials exhibit a noticeable change in their fluorescence color. The extent of the spectral shift is dependent on the length of the N-alkyl chains, with longer chains generally leading to a larger shift. rsc.org For instance, the mechanical stress-induced spectral shifts (ΔλPFC) for these compounds range from 23 to 54 nm. rsc.org

The underlying mechanism for this reversible piezochromic behavior is the transformation between a stable crystalline state and a metastable amorphous state. rsc.org In their initial crystalline form, the molecules are arranged in a well-ordered lattice, which gives rise to a specific fluorescence emission. The application of mechanical force disrupts this ordered packing, leading to the formation of an amorphous state with altered intermolecular interactions and, consequently, a different emission color. This process is often reversible; the original emission color can be restored by annealing or exposure to solvent vapor, which facilitates the return to the more stable crystalline phase.

CompoundInitial Emission Wavelength (nm)Ground Emission Wavelength (nm)Spectral Shift (ΔλPFC, nm)
FCn Homologues--23 - 54

Data for specific FCn homologues' individual emission wavelengths were not available in the searched sources.

Amplified Spontaneous Emission (ASE) and Lasing Properties of DSA Crystals

Conditions and Mechanisms for ASE in DSA Single Crystals

Amplified Spontaneous Emission (ASE) is a phenomenon observed in materials with high optical gain, where spontaneously emitted photons stimulate the emission of further photons as they travel through the material, leading to a significant narrowing of the emission spectrum and a superlinear increase in output intensity above a certain pump energy threshold. Single crystals of this compound derivatives are excellent candidates for ASE due to their high photoluminescence quantum yields, ordered molecular packing, and large transition dipole moments.

The conditions for achieving ASE in DSA single crystals typically involve optical pumping with a pulsed laser source, such as a Q-switched Nd:YAG laser, focused into a stripe on the crystal surface. A key factor is the pump energy density, which must exceed a specific threshold to achieve population inversion, where the number of molecules in the excited state is greater than in the ground state.

A uniaxially oriented crystal of a this compound derivative, 9,10-bis(2,2-di-p-tolylvinyl)anthracene (BDTVA), has demonstrated a low ASE threshold of 265 μJ/cm². acs.org The mechanism for ASE in these crystals is closely tied to their excellent optical waveguiding properties and the alignment of the molecular transition dipoles. The ordered arrangement of molecules in the crystal lattice minimizes scattering losses and facilitates efficient light propagation, which is crucial for the amplification process. The gain coefficient, a measure of the amplification per unit length, for the BDTVA crystal was found to be 52 cm⁻¹ at the peak emission wavelength of 509 nm. acs.org

DerivativeASE Threshold (μJ/cm²)Gain Coefficient (cm⁻¹)Peak Wavelength (nm)
BDTVA26552509

Low-Loss Optical Waveguiding in DSA Crystals

The ability of a material to efficiently guide light is a critical prerequisite for its use in photonic devices, including solid-state lasers. Single crystals of DSA derivatives have demonstrated excellent properties as low-loss optical waveguides. This is attributed to their high refractive index, smooth crystal facets that minimize scattering, and a well-defined and ordered molecular packing that reduces internal defects.

The performance of an optical waveguide is often quantified by its loss coefficient, which measures the attenuation of light as it propagates through the material. A uniaxially oriented crystal of BDTVA has been shown to exhibit a very low loss coefficient of 2.75 cm⁻¹. acs.org This low loss is a result of the favorable molecular packing and layer-by-layer structure within the BDTVA crystal, which directs the propagation of the emitted light in a preferential direction. acs.org The well-separated absorption and emission spectra of these materials also contribute to minimizing reabsorption losses, further enhancing their waveguiding efficiency.

The combination of low-loss waveguiding and high optical gain makes DSA single crystals highly promising materials for the fabrication of miniaturized organic solid-state lasers and other integrated photonic circuits.

DerivativeLoss Coefficient (cm⁻¹)
BDTVA2.75

Highly Polarized Emission Characteristics

A key feature of the light emitted from uniaxially oriented single crystals of DSA derivatives is its high degree of linear polarization. This anisotropy in the emission arises from the specific and uniform alignment of the molecular transition dipole moments within the crystal lattice.

In a uniaxially oriented crystal, the molecules are arranged in the same conformation and orientation, leading to highly anisotropic refractive indices. This directs the propagation of the emitted light in a preferential direction and results in a highly polarized output. The degree of polarization is often characterized by the polarization contrast ratio, C, which is calculated as C = (I_max - I_min) / (I_max + I_min), where I_max and I_min are the maximum and minimum intensities of the polarized emission, respectively.

For the BDTVA crystal, a high polarization contrast of 0.72 has been reported, indicating that the emission is nearly perfectly linearly polarized. acs.org Another measure of polarization is the emission dichroic ratio, which is the ratio of the emission intensities between the maximum and minimum polarization angles. The BDTVA crystal exhibits an emission dichroic ratio that can reach 6.21. acs.org These highly polarized emission characteristics are advantageous for applications in displays, sensors, and secure communications where control over the polarization of light is essential.

DerivativePolarization ContrastEmission Dichroic Ratio
BDTVA0.726.21

Supramolecular Assembly and Crystal Engineering of 9,10 Distyrylanthracene

Self-Assembly Strategies for DSA Nanostructures

The self-assembly of DSA derivatives is a versatile strategy for the fabrication of a variety of nanostructures. This process is driven by a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrophobic effects, which dictate the final morphology and properties of the assembled nanomaterials. The aggregation of these molecules can lead to enhanced fluorescence properties, a phenomenon known as aggregation-induced emission, which is of significant interest for various optoelectronic and biomedical applications.

Derivatives of 9,10-distyrylanthracene have been successfully utilized to create fluorescent nanoparticles with distinct morphologies, specifically nanodots and nanorods. For instance, two DSA derivatives, 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline) (NDSA) and 4,4'-((1E,1'E)-anthracene-9,10-diylbis(ethene-2,1-diyl))dibenzonitrile (CNDSA), have been shown to form spherical nanodots in a mixture of tetrahydrofuran (B95107) (THF) and water. rsc.orgnih.gov These nanoparticles exhibit strong fluorescence, are resistant to photobleaching, and demonstrate good stability and biocompatibility. rsc.orgnih.gov The formation of these nanostructures is a clear example of how the molecular design of DSA derivatives can be translated into functional nanomaterials with potential applications in bioimaging. rsc.org

A key technique for controlling the morphology of DSA-based fluorescent nanoparticles is ultrasound-aided nanoprecipitation. rsc.orgnih.gov This method allows for precise control over the self-assembly process, enabling the selective formation of either nanodots or nanorods. The application of ultrasound for a short duration (e.g., 30 seconds) to a solution of NDSA or CNDSA in a THF-water mixture leads to the formation of spherical nanodots. rsc.orgnih.gov In contrast, prolonging the ultrasonication time to 10 minutes facilitates the assembly of these derivatives into nanorods. rsc.orgnih.gov This demonstrates that mechanical agitation in the form of ultrasonication can effectively direct the self-assembly pathway and, consequently, the final morphology of the nanostructures.

The morphology and size of DSA-based nanostructures can be further controlled by adjusting the composition of the aqueous media in which they are formed. rsc.orgnih.gov Specifically, the water fraction in a THF-H₂O mixture plays a crucial role in determining the final characteristics of the nanoparticles. For both NDSA and CNDSA, an increase in the water fraction from 60% to 80% leads to a decrease in the size of the resulting nanorods or nanodots. nih.govresearchgate.netsigmaaldrich.com However, when the water fraction is increased to 90%, the controlled formation of distinct morphologies is disrupted, and irregular aggregates are observed. nih.govresearchgate.netsigmaaldrich.com This highlights the delicate balance of solvent-solute interactions that governs the self-assembly process.

Table 1: Influence of Water Fraction on the Size of DSA Derivative Nanostructures

DSA DerivativeWater Fraction (%)Resulting Nanostructure Size (nm)
NDSA60238.4
NDSA80140.3
CNDSA60482
CNDSA80198.4

This table summarizes the effect of the water fraction in a THF-H₂O mixture on the size of nanostructures formed from NDSA and CNDSA, as reported in the literature. nih.govresearchgate.netsigmaaldrich.com

Host-Guest Chemistry with this compound

The incorporation of this compound into host-guest systems offers another avenue for the construction of complex supramolecular architectures. In these systems, a host molecule with a specific cavity or binding site can encapsulate a guest molecule, leading to the formation of a stable complex with unique properties. The DSA moiety can act as a guest or be integrated into the host structure, contributing its photophysical properties to the resulting assembly.

Pillar[n]arenes, a class of macrocyclic host molecules, have been employed to create novel supramolecular systems with this compound. In one example, a dimeric host was synthesized by bridging two pillar umanitoba.caarene units with a this compound molecule. umanitoba.carsc.org This DSA-bridged bis(pillar umanitoba.caarene) can then assemble into a linear supramolecular polymer through cooperative binding with a neutral guest linker. A notable feature of this assembly is its yellow fluorescence emission in both solution and solid states, demonstrating how host-guest interactions can be used to generate luminescent supramolecular materials. umanitoba.carsc.org

While specific examples of cyclodextrin-based host systems forming complexes directly with this compound are not extensively detailed in the provided context, the general principles of cyclodextrin (B1172386) host-guest chemistry are well-established. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavities. The formation of inclusion complexes with cyclodextrins can enhance the solubility and stability of guest molecules. In the broader context of fluorescent dyes, amphiphilic nanoparticles have been created by linking γ-cyclodextrin with other fluorescent molecules, suggesting a potential strategy for the supramolecular assembly of DSA derivatives. researchgate.net

Formation of Supramolecular Polymer Networks (SPNs) with DSA

The DSA core can be functionalized and employed as a building block for the construction of supramolecular polymer networks (SPNs). An example of this is the creation of a dimeric host where a this compound unit bridges two pillar rsc.orgarene macrocycles. This DSA-bridged dimer can subsequently assemble into a linear supramolecular polymer through the cooperative binding of a neutral guest linker molecule. rsc.org This process demonstrates the utility of the DSA moiety as a rigid, photoactive component in the programmed assembly of polymeric supramolecular architectures. rsc.org

Crystal Engineering Principles Applied to this compound

A key structural feature of DSA derivatives in the crystalline state is their pronounced nonplanar conformation. polymer.cnacs.orgfigshare.com X-ray crystallography studies on several DSA derivatives reveal that the molecules exhibit significant torsional angles between the central anthracene (B1667546) core and the vinylene moieties. polymer.cn This deviation from planarity is a consequence of both internal steric hindrance and the influence of intermolecular supramolecular interactions within the crystal lattice. polymer.cnnih.gov These nonplanar conformations lead to rigid molecules and relatively tight crystal packing. polymer.cnacs.orgfigshare.com The restriction of intramolecular torsion in the solid state is a crucial factor contributing to the aggregation-induced emission (AIE) properties observed in many DSA derivatives. polymer.cn

The specific arrangement of molecules in the crystal is directed by a variety of weak, non-covalent interactions. These interactions dictate the packing motif and the degree of intermolecular communication, which in turn affects the material's bulk properties.

Due to the significantly nonplanar backbone of DSA derivatives, typical cofacial π-π stacking is generally not observed. polymer.cn The twisted conformation prevents the parallel, face-to-face arrangement that characterizes classical π-π stacking. However, analysis of crystal structures shows that molecules can adopt arrangements like the "brickwall motif," where molecules are situated over the gaps between molecules in adjacent rows. polymer.cn While direct facial π-π overlap is hindered, J-aggregation, characterized by a slight offset along the long molecular axis, can be favored, which is facilitated by other supramolecular interactions. rsc.org In some derivatives, no face-to-face π–π overlap is observed, with large inter-centroid distances (>5 Å) that preclude excimer formation. rsc.org

C-H...π interactions have been identified as a crucial driving force in the crystal packing of DSA and its derivatives. polymer.cn These interactions, where a C-H bond points towards the electron cloud of a π-system (like an anthracene or phenyl ring), play a significant role in establishing the nonplanar conformations and achieving tight molecular packing. polymer.cn For instance, in unsubstituted DSA, a C-H...π bond forms where a vinylene C-H acts as the donor and the adjacent anthracene core acts as the acceptor. polymer.cn In substituted derivatives, multiple C-H...π interactions can be present, connecting each molecule to its neighbors and restricting intramolecular motions. polymer.cn The number and geometry of these interactions vary depending on the specific substituents on the terminal phenyl rings. polymer.cn

Table 1: Selected C-H...π Interaction Parameters in DSA Derivatives

Compound Interacting Groups (Donor...Acceptor) Distance (Å) Angle (°)
DSA Vinylene...Anthrylene 2.76 141.6
DSA Phenyl...Anthrylene 3.06 153.3
BMOSA Phenyl...Anthrylene 2.92 148.6
BMOSA Phenyl...Anthrylene 2.92 144.0
B-4-BOSA Phenyl...Anthrylene - -
B-4-BOSA Alkoxy...Phenyl 2.90 149.9
B-4-BOSA Alkoxy...Phenyl 2.80 173.3
B-2-BOSA Phenyl...Anthrylene 3.03 141.7
B-2-BOSA Phenyl...Anthrylene 3.26 147.1

Data sourced from He et al. (2009). polymer.cn

The introduction of functional groups capable of forming strong hydrogen bonds can be a powerful strategy in the crystal engineering of DSA derivatives. For example, by functionalizing the DSA core with hydroxyl groups, such as in 9,10-Bis(3,5-dihydroxyphenyl)anthracene (BDHA), it is possible to direct self-assembly with complementary molecules like bipyridines. nih.gov In these systems, strong and directional O–H· · ·N hydrogen bonds form between the hydroxyl groups of BDHA and the nitrogen atoms of the bipyridine linkers. nih.gov This interaction leads to the formation of extended, polymeric supramolecular structures, such as one-dimensional zigzag chains and infinitely rectangular macrocycles. nih.gov The inclusion of solvent molecules like ethanol or water can also participate in the hydrogen-bonding network, forming O–H· · ·O interactions that further stabilize the crystal structure. nih.gov

Polymorphism and its Impact on Photoluminescent Properties

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical factor in the crystal engineering of this compound (DSA) and its derivatives. The different packing arrangements of molecules in distinct polymorphs can lead to significant variations in their photoluminescent properties. These differences arise from the varying degrees of intermolecular interactions, such as π-π stacking and C-H···π interactions, which influence the electronic states of the molecules in the solid state.

A notable example of polymorphism influencing photoluminescence is observed in the fluorinated DSA derivative, 9,10-bis((E)-4-(trifluoromethyl)styryl)anthracene (4FDSA). This compound has been shown to crystallize into at least two distinct polymorphs, each exhibiting a different emission color. One polymorph, designated as 4FDSA-G, displays a green emission, while the other, 4FDSA-O, emits in the orange region of the spectrum nih.gov. The distinct emission characteristics are a direct consequence of the different molecular packing and intermolecular interactions within the crystals nih.gov.

The formation of these polymorphs can be influenced by various factors during crystallization, such as the solvent used and the rate of crystal growth. The twisted molecular conformation of DSA derivatives, arising from steric hindrance between the anthracene core and the styryl groups, plays a significant role in the formation of different crystalline structures researchgate.net. These conformational differences, locked in by the crystal lattice, lead to variations in the extent of π-orbital overlap between adjacent molecules, thereby altering the energy of the excited state and, consequently, the emission wavelength.

Furthermore, mechanical stimuli can also induce transformations between polymorphic forms, leading to a phenomenon known as mechanofluorochromism. For instance, grinding the crystalline powder of a DSA derivative can disrupt the crystal lattice and induce a change in its emission color, which can sometimes be reversed by solvent vapor annealing nih.gov. This highlights the sensitive relationship between the crystal structure and the photoluminescent properties of these materials.

The study of polymorphism in DSA and its derivatives is crucial for controlling their solid-state emission properties. By understanding the factors that govern the formation of different polymorphs, it is possible to tailor the material's fluorescence color and efficiency for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Compound/PolymorphEmission ColorKey Structural Features
4FDSA-G GreenA specific crystalline arrangement of 9,10-bis((E)-4-(trifluoromethyl)styryl)anthracene molecules.
4FDSA-O OrangeA different crystalline packing of 9,10-bis((E)-4-(trifluoromethyl)styryl)anthracene molecules compared to the green polymorph.

This table illustrates the impact of polymorphism on the emission properties of a this compound derivative.

Uniaxially Oriented Crystal Packing for Anisotropic Optical Properties

The controlled arrangement of molecules within a crystal to achieve uniaxial orientation is a powerful strategy in crystal engineering to induce anisotropic optical properties, such as polarized light emission. In the case of this compound (DSA) and its derivatives, their rod-like molecular structure makes them excellent candidates for forming highly ordered crystalline assemblies where the long axes of the molecules align along a common direction. This alignment results in significant differences in the material's optical response depending on the polarization of light relative to the orientation axis.

Research on DSA derivatives has demonstrated the successful fabrication of uniaxially oriented crystals that exhibit highly polarized emission. For instance, a uniaxially oriented crystal of 9,10-bis(2,2-di-p-tolylvinyl)anthracene (BDTVA), a DSA derivative, was prepared, showcasing excellent waveguide and polarization performance. The uniaxially oriented packing and layer-by-layer molecular structure within the BDTVA crystal are credited for its low optical loss coefficient and high polarization contrast polymer.cn.

The anisotropic optical properties arise from the alignment of the molecular transition dipole moments. In these oriented crystals, the transition dipole moments for light absorption and emission are preferentially aligned along a specific crystallographic axis. When the polarization of the excitation light is parallel to this axis, absorption is maximized, and the subsequent emission is also strongly polarized in the same direction. Conversely, when the light is polarized perpendicular to this axis, absorption and emission are significantly weaker.

The degree of anisotropy is often quantified by the polarization ratio, which is the ratio of the emission intensity parallel to the orientation axis to the intensity perpendicular to it. High polarization ratios are desirable for applications in devices such as polarized organic light-emitting diodes (OLEDs) for displays, where they can enhance efficiency and reduce the need for external polarizers, and in optical waveguides and lasers.

The methods to achieve uniaxial orientation can vary and include techniques such as directional growth from a melt or solution, physical confinement, and epitaxial growth on a patterned substrate. The supramolecular interactions between the DSA molecules, including π-π stacking and van der Waals forces, play a crucial role in directing the self-assembly process and achieving the desired long-range order. The ability to control the crystal packing of DSA derivatives in a uniaxial manner opens up possibilities for the development of advanced organic photonic devices with tailored optical functionalities.

PropertyValueSignificance
Polarization Contrast 0.72Indicates a high degree of polarized emission, with the light intensity being significantly greater in one polarization direction.
Optical Loss Coefficient 2.75 cm⁻¹A low value, which is beneficial for applications in optical waveguides where minimizing light loss is crucial.
Amplified Spontaneous Emission (ASE) Threshold 265 μJ/cm²A low threshold for achieving ASE, suggesting the material's potential for use in organic solid-state lasers.
Gain Coefficient 52 cm⁻¹A high gain coefficient, further supporting its applicability in laser devices.

This table presents the anisotropic optical properties of a uniaxially oriented crystal of a this compound derivative (BDTVA).

Computational and Theoretical Investigations of 9,10 Distyrylanthracene Photophysics

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of medium to large-sized organic molecules like 9,10-Distyrylanthracene. It offers a balance between computational cost and accuracy, making it well-suited for exploring the complexities of this fluorescent compound.

DFT calculations, particularly using the B3LYP functional with the 6-31G(d) basis set, have been employed to determine the most stable conformation of this compound in the gas phase. scispace.com These studies reveal that the molecule is not perfectly planar due to steric hindrance between the hydrogen atoms of the styryl groups and the anthracene (B1667546) core. scispace.com This steric repulsion leads to a twisting of the styryl substituents out of the plane of the anthracene moiety. scispace.com

The crystal structures of several this compound derivatives confirm these nonplanar conformations, which are influenced by supramolecular interactions that result in rigid molecules and relatively tight packing. The investigation into the relationship between the crystal structures and the aggregation-induced emission (AIE) properties of four DSA derivatives indicates that the DSA moiety is a key factor in the AIE property due to the restricted intramolecular torsion between the 9,10-anthrylene core and the vinylene moiety.

In dilute solutions, DSA derivatives tend to have a twisted structure in their ground state. rsc.org This twisted conformation is a key characteristic that influences the photophysical behavior of the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound from DFT (B3LYP/6-31G(d)) Calculations

ParameterValue
Bond Lengths (Å)
Anthracene Core C-C (average)1.41 - 1.43
Vinyl C=C~1.34
Vinyl C-Aryl~1.47
Dihedral/Torsional Angles (°)
Styryl group twist angle~52

Note: The values presented are approximate and based on findings from DFT calculations on this compound and its derivatives. Actual values can vary slightly depending on the specific computational method and basis set used.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.

The HOMO is typically localized on the electron-rich anthracene core and the vinyl moieties, while the LUMO is distributed over the entire π-conjugated system, including the styryl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the electronic absorption and emission properties of the molecule.

For this compound, the HOMO-LUMO gap is relatively small, which is characteristic of conjugated organic molecules and explains its absorption in the visible region of the electromagnetic spectrum. Electrochemical measurements have been used to experimentally determine the HOMO and LUMO energy levels, and these values are often in good agreement with those predicted by DFT calculations. scispace.com The electrochemical gap for a 9,10-disubstituted distyrylanthracene derivative has been reported to be approximately 2.5 eV. scispace.com

Table 2: Frontier Molecular Orbital Energies for a this compound Derivative

OrbitalEnergy (eV)
HOMONot explicitly found
LUMONot explicitly found
HOMO-LUMO Gap (Electrochemical) ~2.5

Note: The HOMO-LUMO gap is based on electrochemical measurements for 9,10-DPSAnt, a derivative of this compound. scispace.com

The rotational freedom of the styryl groups relative to the anthracene core is a key factor governing the photophysical properties of this compound. In the ground state, the molecule possesses a certain degree of torsional disorder. rsc.org However, upon photoexcitation, the molecule tends to adopt a more planar conformation in the excited state. rsc.org

The energy barrier for this intramolecular rotation is a crucial parameter that influences the non-radiative decay pathways of the excited state. In solution, where the molecule is flexible, free intramolecular torsion can occur, which often leads to non-radiative decay and consequently, faint emission. This is a key aspect of the aggregation-induced emission (AIE) phenomenon observed in DSA derivatives, where the restriction of this intramolecular torsion in the aggregated or solid state leads to enhanced fluorescence.

The introduction of substituent groups on the styryl moieties of the this compound scaffold can significantly modulate its charge transfer characteristics. By attaching electron-donating or electron-withdrawing groups, the electronic properties and, consequently, the charge transport capabilities of the molecule can be fine-tuned.

DFT calculations have been used to investigate the impact of such substitutions. For instance, introducing an electron-withdrawing cyano group to DSA (DSA-CN) was found to maintain a hole mobility on the same order of magnitude as the parent DSA, while the electron mobility decreased significantly. rsc.org Conversely, the introduction of electron-donating groups like methoxy (B1213986) (DSA-OCH3) or tertiary butyl (DSA-TBU) resulted in much lower charge mobility compared to DSA, which was attributed to the steric hindrance of these substituents. rsc.org However, these derivatives exhibited more balanced hole and electron transport properties. rsc.org

These findings highlight the potential to design DSA derivatives with tailored charge transport properties for applications in organic electronics by judiciously selecting the substituent groups.

Semiempirical Molecular Orbital Calculations for DSA Systems

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecular systems. uni-muenchen.denih.gov These methods are based on the Hartree-Fock formalism but employ a range of approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.denih.gov

While these methods are powerful for rapidly exploring the conformational space and electronic properties of large organic molecules, specific applications of semiempirical methods like AM1 and PM3 to this compound are not extensively documented in the readily available literature. However, the principles of these methods are applicable to π-conjugated systems like DSA. They could be used, for example, to perform initial geometry optimizations before refinement with higher-level theoretical methods or to screen a large number of DSA derivatives for desired electronic properties. The parameterization of these methods is crucial to their accuracy, and their reliability for a specific class of molecules should be benchmarked against experimental data or higher-level computations. nih.gov

Theoretical Models for Charge Transport (e.g., Marcus Theory)

The transport of charge carriers (holes and electrons) in organic materials like this compound is a fundamental process in organic electronic devices. Marcus theory provides a theoretical framework for understanding and predicting the rates of electron transfer between molecules. wikipedia.org

According to Marcus theory, the charge transfer rate is dependent on two key parameters: the electronic coupling between adjacent molecules (transfer integral) and the reorganization energy. The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to its charged state (and vice versa) without the actual charge transfer occurring. rsc.org

Theoretical investigations based on DFT and Marcus theory have been applied to this compound and its derivatives to predict their charge transport properties. rsc.org For the parent DSA molecule, the hole mobility was calculated to be 0.21 cm² V⁻¹ s⁻¹, while the electron mobility was 0.026 cm² V⁻¹ s⁻¹. rsc.org These relatively high values are attributed to low reorganization energies and high transfer integrals. rsc.org

Simulation of Aggregation States and Intermolecular Interactions

Computational and theoretical investigations into the photophysics of this compound (DSA) and its derivatives have been instrumental in elucidating the mechanisms behind their aggregation-induced emission (AIE) properties. These studies focus on simulating the aggregated states to understand how intermolecular interactions influence the electronic and photophysical behavior of these molecules.

In dilute solutions, DSA derivatives often exhibit weak fluorescence due to the free intramolecular rotation around the vinyl moiety, which provides a non-radiative decay pathway for the excited state. rsc.orgrsc.orgbohrium.com However, in the aggregated or solid state, this intramolecular rotation is restricted by supramolecular interactions, leading to a significant enhancement in fluorescence quantum yield. acs.orgmagtech.com.cn Computational simulations are crucial for understanding these phenomena at a molecular level.

Theoretical studies have shown that in the ground state, DSA derivatives can possess a twisted conformation. rsc.orgrsc.org Upon photoexcitation in a solution, these molecules tend to relax to a more planar structure within picoseconds. rsc.orgrsc.orgbohrium.com The fluorescence emission is then dominated by this relaxed excited state. rsc.orgrsc.org The efficiency of this emission is determined by the competition between radiative and non-radiative decay channels. rsc.orgresearchgate.net

In the aggregated state, the molecular packing and intermolecular interactions become dominant factors. rsc.org The enhanced fluorescence in molecular aggregates is attributed to the suppression of non-radiative deactivation pathways due to the rigidified molecular structure. rsc.orgresearchgate.net Furthermore, the specific arrangement of molecules in the aggregate can lead to favorable optically allowed transitions (S1–S0), contributing to the enhanced emission. rsc.orgrsc.org

Computational models have been employed to analyze the crystal structures of various DSA derivatives. These analyses reveal nonplanar molecular conformations even in the solid state, which are a result of supramolecular interactions leading to rigid and tightly packed structures. acs.org The restriction of the intramolecular torsion between the 9,10-anthrylene core and the vinylene moiety has been identified as a key factor for the AIE property. acs.org

The effect of intermolecular interactions is also studied through the concept of excitonic coupling. rsc.org In a simplified two-molecule system, the excitonic coupling can cause a splitting of the lowest excited state into two new states with different transition dipole moments. rsc.org The nature of this splitting and the resulting photophysical properties are highly dependent on the relative orientation of the transition dipole moments of the interacting molecules, which is dictated by the molecular packing in the aggregate. rsc.org

DerivativeStateFluorescence Quantum Yield (ΦF)Key Finding
DSADilute SolutionLowFree intramolecular rotation leads to non-radiative decay.
DSAAggregate/CrystalHighRestricted intramolecular torsion suppresses non-radiative decay. acs.org
BDPVACrystal-Exhibits specific molecular packing influencing excitonic coupling. rsc.org
BP2VACrystal-The supramolecular structure is key to its AIE properties. rsc.org
BMOSACrystal-Molecular stacking leads to suppressed non-radiative deactivation. rsc.orgrsc.org
BTVACrystal-The optically allowed S1–S0 transition is enhanced in the aggregate. rsc.orgrsc.org
Computational AspectInvestigated PhenomenonSignificance
Molecular Packing AnalysisInfluence of supramolecular structure on photophysics.Reveals how intermolecular interactions lead to the restriction of intramolecular motion and enhanced emission. rsc.orgacs.org
Excitonic Coupling ModelsSplitting of excited states in aggregates.Explains the changes in absorption and emission spectra upon aggregation. rsc.org
Intramolecular Torsion SimulationNon-radiative decay pathways in solution vs. aggregate.Identifies the primary mechanism for the AIE effect in DSA derivatives. acs.org

Advanced Applications of 9,10 Distyrylanthracene in Materials Science and Chemical Sensing

Research in Optoelectronic Device Technologies

The development of high-performance organic optoelectronic devices is a rapidly advancing field, and 9,10-distyrylanthracene has emerged as a key molecular component in several of these technologies. Its rigid structure, extended π-conjugation, and favorable electronic properties make it an attractive candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solid-state lasers.

Organic Light-Emitting Diodes (OLEDs) with DSA Emitters

Derivatives of this compound are particularly noted for their aggregation-induced emission (AIE) properties. Unlike many conventional fluorescent molecules that suffer from quenching in the solid state, AIE-active DSA derivatives exhibit enhanced emission when aggregated. researchgate.netresearchgate.net This characteristic is highly advantageous for OLEDs, where the emitter molecules are in a solid thin film. The restriction of intramolecular rotations in the aggregated state minimizes non-radiative decay pathways, leading to high solid-state fluorescence quantum yields. researchgate.net

DSA derivatives have been investigated as highly efficient solid-state emitters in OLEDs. researchgate.net For instance, the electroluminescence device of a related 1-phenylsilole derivative demonstrated a high brightness of 4538 cd/m² at 18 V and an external quantum efficiency of 0.65% at 17 V. researchgate.net While specific performance data for OLEDs using DSA as the primary emitter can vary based on the device architecture and specific molecular modifications, the broader class of anthracene (B1667546) derivatives has shown significant promise for deep-blue and blue emission, a critical component for full-color displays and white lighting.

Table 1: Performance of Selected Anthracene-Based Blue Emitting OLEDs

Emitter CompoundMax. EQE (%)CIE Coordinates (x, y)Emission ColorReference
PyAnPy4.78(0.16, 0.10)Deep-Blue rsc.org
PyTAnPy5.48(0.15, 0.06)Deep-Blue rsc.org
PIAnCN (non-doped)9.44(0.14, 0.19)Blue researchgate.net

Note: EQE stands for External Quantum Efficiency; CIE stands for Commission Internationale de l'Eclairage. The compounds listed are anthracene derivatives, providing a benchmark for the potential performance of DSA-based emitters.

Organic Field-Effect Transistors (OFETs) Utilizing DSA

The performance of organic field-effect transistors (OFETs) is intrinsically linked to the molecular packing and thin-film morphology of the organic semiconductor. While the planar structure and π-stacking capabilities of anthracene derivatives make them promising for charge transport applications, research has shown that the specific isomerism of distyrylanthracene plays a critical role.

In a study comparing three isomeric distyrylanthracene derivatives, it was found that this compound (referred to as 9,10-DPSAnt) did not exhibit transistor properties. This was attributed to unfavorable molecular packing and poor thin-film morphology, which are crucial for efficient charge transport. In contrast, other isomers with different substitution patterns demonstrated measurable field-effect mobility. This highlights the sensitivity of electronic properties to molecular structure within the DSA family. While the parent this compound may not be suitable for OFET applications, modifications to the molecular structure could potentially improve its charge transport characteristics.

Organic Solid-State Lasers Based on DSA Crystals

Organic solid-state lasers represent a new frontier in laser technology, offering the potential for compact, low-cost, and wavelength-tunable coherent light sources. ethernet.edu.et The gain medium in these lasers is a solid organic material, and organic semiconductor crystals are particularly promising due to their high purity, long-range order, and superior photostability compared to amorphous films. rug.nl

Single crystals of organic semiconductors, including anthracene derivatives, are being actively investigated for laser applications. mdpi.com These crystals can act as both the gain medium and the optical resonator, a critical component for laser operation. The aggregation-induced emission properties of DSA derivatives are again beneficial in this context, as a high concentration of emissive species is required for achieving the population inversion necessary for lasing. While the field is still developing, the strong solid-state emission and good crystal-forming ability of certain DSA derivatives make them compelling candidates for future organic solid-state lasers. The primary challenge remains the achievement of electrically pumped organic lasers, a goal that continues to drive materials research in this area. arxiv.org

Development of Advanced Chemosensors

The inherent fluorescence of the this compound core can be modulated by the presence of specific analytes, making it an excellent platform for the development of fluorescent chemosensors. By functionalizing the DSA scaffold with specific recognition moieties, researchers have designed sensors that can selectively detect metal ions, anions, and neutral molecules with high sensitivity.

Fluorescent Chemosensors for Metal Ions (e.g., Cu2+, Fe3+, Hg2+, Ag+)

The detection of heavy and transition metal ions is of significant importance due to their roles in biological systems and their potential environmental toxicity. Fluorescent chemosensors based on DSA and its derivatives offer a sensitive and selective means for detecting these ions. The interaction of the metal ion with the sensor can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a clear optical signal.

A number of anthracene-based sensors have been developed for a variety of metal ions. For instance, a fluorescent turn-on sensor for Fe³⁺ has been synthesized based on a 9,10-bis(3-hydroxypropylamino-methyl)anthracene. rug.nl Similarly, a 9,10-bis[[N-methyl-N-(o-boronobenzyl) amino]methyl]-anthracene has been shown to be an effective PET probe for cyanide, but its interaction with metal ions has also been studied. For the specific detection of Hg²⁺, a DSA derivative, DSA-T2, which incorporates thymine (B56734) as a receptor, was developed as a fluorescent turn-on sensor with a theoretical detection limit of 3.4 x 10⁻⁷ mol L⁻¹. researchgate.net Another DSA derivative, a quaternary ammonium (B1175870) salt, has been utilized for the label-free fluorescence turn-on detection of Pb²⁺. nih.gov

Table 2: Performance of Selected Anthracene-Based Fluorescent Metal Ion Sensors

Target IonSensor Compound TypeSensing MechanismDetection LimitReference
Cu²⁺9,10-bis(3'-hydroxy-4'-thiosemicarbazide) phenylanthraceneFluorescence Quenching2.78 x 10⁻⁷ M nih.gov
Fe³⁺9,10-bis(3-hydroxypropylamino-methyl)anthraceneFluorescence Turn-On- rug.nl
Hg²⁺This compound-Thymine (DSA-T2)Fluorescence Turn-On3.4 x 10⁻⁷ M researchgate.net
Ag⁺9,10-bis(pyrazolylmethyl)anthraceneFluorescence Quenching-N/A
Pb²⁺Quaternary ammonium salt of this compoundFluorescence Turn-On- nih.gov

Sensing of Anions and Neutral Molecules

The detection of anions and neutral molecules is another important area of chemical sensing. While the development of DSA-based sensors for these analytes is less established than for metal ions, the broader family of anthracene derivatives has shown promise. For example, anthracene derivatives containing boronic acid groups have been used to sense aqueous cyanide. The interaction of the cyanide anion with the boronic acid moiety alters the electronic properties of the fluorophore, leading to a change in its fluorescence.

Fluorescent sensors for nitroaromatic compounds, which are common explosives, have also been developed using other polycyclic aromatic hydrocarbons like pyrene. nih.gov The mechanism often involves fluorescence quenching upon interaction with the electron-deficient nitroaromatic molecule. Given the strong and tunable fluorescence of DSA, it is conceivable that appropriately functionalized derivatives could be designed for the sensitive detection of specific anions and neutral molecules. Future research in this area could expand the utility of the versatile this compound platform in chemical sensing.

Detection of Specific Biomolecules (e.g., ssDNA, Nuclease Activity)

Derivatives of this compound have been engineered into sophisticated fluorescent biosensors for the highly sensitive and selective detection of specific biomolecules. A notable application is in the label-free sensing of single-stranded DNA (ssDNA) and the real-time monitoring of nuclease activity.

A biosensor utilizing a water-soluble DSA derivative, 9,10-bis(4-(2-(N,N,N-triethylammonium)ethoxy)styryl)anthracene, leverages the AIE property for this purpose. In its free form, the probe exhibits weak fluorescence. However, upon interaction with ssDNA, the electrostatic attraction between the cationic DSA probe and the anionic phosphate (B84403) backbone of ssDNA induces the self-assembly of the probe along the DNA strand. This aggregation restricts the intramolecular rotation of the DSA molecules, "turning on" a strong fluorescence signal.

This system can also be adapted to detect the activity of enzymes like S1 nuclease. In the presence of S1 nuclease, the ssDNA is digested into smaller fragments, which disrupts the ssDNA scaffold and leads to the disaggregation of the DSA probe. This disassembly process results in a significant decrease in fluorescence intensity, allowing for the real-time, label-free detection of nuclease activity and the screening of nuclease inhibitors. magtech.com.cn This method is advantageous due to its simplicity, cost-effectiveness, and high sensitivity, avoiding the aggregation-caused quenching (ACQ) effect that plagues traditional fluorescent dyes. magtech.com.cn

The performance of this DSA-based biosensor is summarized in the table below.

AnalyteDetection PrincipleLimit of Detection / RangeKey Advantage
ssDNA (24-mer) ssDNA-controlled self-assembly of DSA probe leading to fluorescence enhancement (AIE).As low as 150 pM; Linear range from 0 to 200 nM.High sensitivity and good linear relationship. magtech.com.cn
ssDNA (length) Differential assembly based on ssDNA length.Linear range from 6-mer to 24-mer.Ability to discriminate between different lengths of ssDNA. magtech.com.cn
S1 Nuclease ssDNA digestion causes probe disaggregation and fluorescence quenching.Linear range from 6 to 32 U/mL; Detection within 3-16 minutes.Real-time, label-free monitoring with a quick response. magtech.com.cn

Stimuli-Responsive Sensing Mechanisms

The AIE characteristic of the this compound core is fundamental to its role in stimuli-responsive sensing. These materials can exhibit significant and often reversible changes in their fluorescence color and intensity in response to external physical or chemical stimuli. This behavior is primarily driven by transitions between different molecular packing arrangements (polymorphs) that alter the extent of intermolecular interactions and, consequently, the photophysical properties.

DSA-based luminophores have been shown to respond to a variety of physical stimuli, including:

Mechanical Force (Piezochromism): Grinding or shearing the crystalline powder can induce a phase transition from a highly emissive crystalline state to a less emissive or color-shifted amorphous state. This is due to the disruption of the ordered molecular packing that facilitates AIE. nih.gov

Temperature (Thermochromism): Heating can provide the energy needed to overcome the kinetic barrier for a phase transition, leading to a change in the emission color. For instance, heating an amorphous state can allow it to reorganize into a more stable, differently colored crystalline form. nih.gov

Solvent Vapors (Vapochromism): Exposure to vapors of organic solvents can trigger a change in luminescence by inducing a transition between crystalline and amorphous states. nih.gov

These stimuli-responsive properties have enabled the development of materials that can switch between multiple distinct emission colors. Researchers have synthesized DSA derivatives capable of seven- or five-color luminescence switching based on a single organic molecule, a significant achievement in the field of smart materials. nih.gov The mechanism relies on the ability of external stimuli to induce controllable phase transitions, making these compounds promising for applications in sensors, security inks, and data storage. nih.govnih.gov

Advanced Imaging and Related Technologies

The intense solid-state emission, photostability, and biocompatibility of DSA derivatives make them excellent candidates for advanced imaging applications, from the cellular level to complex artificial systems.

Cellular Imaging and Biological Probes (Mechanism and Suitability)

DSA derivatives are highly suitable for use as biological probes for cellular imaging. Their AIE property is the core of their mechanism of action. In aqueous biological media, their hydrophobic nature causes them to aggregate, which activates their fluorescence. This allows for high-contrast imaging, as the probes are largely non-emissive until they interact with or are internalized by cells.

Researchers have prepared fluorescent nanoparticles from DSA derivatives that exhibit excellent properties for bioimaging. chem960.comresearchgate.net These nanoparticles demonstrate:

High Fluorescence Intensity: The AIE mechanism ensures bright emission within the cellular environment.

Good Biocompatibility: In vitro experiments show that the nanoparticles have low cytotoxicity, making them suitable for imaging living cells. chem960.comresearchgate.net

Excellent Stability and Anti-Photobleaching Properties: DSA-based nanoparticles are resistant to fading under continuous illumination, which is crucial for detailed and time-lapsed imaging. chem960.comresearchgate.net

Efficient Cellular Uptake: The nanoparticles can be readily internalized by cells, allowing for clear visualization of cellular structures. chem960.com

The suitability of these probes stems from their ability to overcome the aggregation-caused quenching that limits many traditional fluorescent dyes. Instead of losing their signal, they shine brightest when aggregated, making them ideal for the crowded intracellular environment. nih.govmdpi.com

Long-Term Cell Tracing Methodologies

A significant challenge in cell biology is the ability to track cells over extended periods, through multiple cell divisions, without affecting cell viability. DSA-based fluorescent nanorods have emerged as a promising solution for noninvasive, long-term bioimaging. chem960.comresearchgate.net

By preparing nanorods from specific DSA derivatives, scientists have achieved efficient and persistent cell labeling. In studies using A549 cells, these nanorods were internalized and exhibited strong, stable blue fluorescence. The key finding was their remarkable persistence; the fluorescent signal could still be clearly observed within the cells even after nine days of incubation and subculturing. chem960.com This indicates that the nanorods are effectively retained within the cells and distributed among daughter cells during division without significant signal loss or cytotoxic effects. This long-term stability outperforms many conventional organic dyes and addresses the toxicity concerns associated with inorganic quantum dots. iphy.ac.cn

DSA DerivativeFormulationCell LineTracing DurationKey Feature
NDSANanorods (NRs)A549Up to 9 daysStrong blue fluorescence and excellent retention through cell division. chem960.com
CNDSANanorods (NRs)A549Up to 9 daysHigh stability and biocompatibility for long-term imaging. chem960.com

Artificial Light-Harvesting Systems (ALHS) Incorporating DSA

Artificial light-harvesting systems mimic the initial steps of natural photosynthesis, where antenna chromophores capture light energy and funnel it to a reaction center. The high absorption cross-section and strong emission of DSA derivatives make them excellent candidates for use as energy donors in these systems.

In one example, an anthracene–triphenylamine-based ligand, which contains the core structure of DSA, was used to construct trigonal prismatic platinum(II) metallacages. These metallacages function as a superior light sensitizer (B1316253) component in a light-harvesting system. acs.org The system operates via Förster Resonance Energy Transfer (FRET), a mechanism where energy is transferred non-radiatively from an excited donor molecule to an acceptor molecule in close proximity.

The DSA-containing metallacages act as the energy donor, absorbing light and then efficiently transferring their excited-state energy to an acceptor dye, Nile Red. This energy transfer was found to be highly efficient (>93%), demonstrating the potential of DSA-based structures to serve as effective antennas in ALHS. acs.org The synergistic photophysical properties of the metallacages, including high absorptivity and quantum yield, are crucial for their performance in these systems. acs.org

Smart Materials and Stimuli-Responsive Systems

"Smart materials" are materials that can respond to external stimuli by changing their properties. DSA derivatives are a prime example of molecules that can be incorporated into such systems. Their ability to change their fluorescence in response to mechanical force, heat, and chemical vapors allows for the creation of materials that can sense and report on their environment. nih.govnih.gov

The applications of DSA-based smart materials are diverse. They can be used to create:

Sensors: Materials that change color or fluorescence intensity to indicate the presence of a specific analyte or a change in physical conditions.

Security Materials: Inks and coatings that reveal hidden information or change color upon tampering (e.g., through mechanical scratching).

Rewritable Optical Media: Materials where data can be written, erased, and rewritten by applying different stimuli (e.g., grinding and heating) to switch between different fluorescent states.

The design of these materials leverages the predictable and often reversible phase transitions of DSA compounds. nih.gov By controlling the molecular packing through chemical modification and processing conditions, researchers can fine-tune the stimuli-responsive behavior to suit specific applications, making this compound a key component in the development of next-generation intelligent systems.

Photodegradable Materials Based on DSA

The incorporation of this compound (DSA) and its derivatives into polymeric structures has paved the way for the development of advanced photodegradable materials. The inherent photosensitivity of the anthracene core is the primary driver for the degradation of these materials. The process is initiated by the absorption of light, typically in the UV or visible spectrum, which excites the DSA molecule to a higher energy state. In the presence of oxygen, this excited DSA molecule can act as a photosensitizer, transferring its energy to molecular oxygen to generate highly reactive singlet oxygen.

The generated singlet oxygen then readily attacks the electron-rich anthracene nucleus of the DSA moiety in a [4+2] cycloaddition reaction. This reaction forms an unstable endoperoxide intermediate. The formation of this endoperoxide disrupts the conjugation of the anthracene core, leading to a loss of fluorescence and a change in the material's optical properties. Subsequently, this endoperoxide can undergo further decomposition, leading to the cleavage of the polymer backbone and the breakdown of the material into smaller molecules. This process of photo-oxidation and subsequent degradation makes DSA-based polymers suitable for applications where controlled degradation upon light exposure is desired.

The efficiency of the photodegradation process can be influenced by several factors, including the wavelength and intensity of the light, the oxygen concentration, and the specific chemical structure of the DSA derivative and the polymer matrix. For instance, the presence of electron-donating or electron-withdrawing groups on the styryl or anthracene units can modify the electronic properties of the DSA molecule, thereby affecting its photosensitizing ability and reactivity towards singlet oxygen.

Table 1: Key Intermediates and Species in the Photodegradation of DSA-based Materials

Compound/SpeciesRole in Photodegradation
This compound (DSA)Photosensitizer and reactant
Singlet Oxygen (¹O₂)Highly reactive oxidizing agent
DSA-EndoperoxideUnstable intermediate

Research Findings on Anthracene Derivative Photodegradation:

While specific research on the photodegradation of DSA-based polymers is an emerging field, studies on analogous anthracene derivatives provide significant insights into the degradation mechanism. For example, research on polymers containing 9,10-dialkoxyanthracene units has demonstrated their selective cleavage by singlet oxygen in the presence of green light, confirming the role of the endoperoxide intermediate in backbone degradation nih.gov. Similarly, detailed studies on the photodegradation of 9,10-dibutoxyanthracene (B1632443) have experimentally confirmed the production of an endoperoxide species upon reaction with oxygen in the air, which then undergoes secondary decomposition plos.org. These findings strongly support the proposed mechanism for the photodegradation of DSA-based materials.

Information Encryption and Anti-Counterfeiting Applications

The unique photophysical properties of this compound derivatives, particularly their stimuli-responsive fluorescence, make them highly promising candidates for advanced information encryption and anti-counterfeiting technologies. Many DSA derivatives exhibit aggregation-induced emission (AIE) and mechanofluorochromism, where their fluorescence color and intensity can be altered by external stimuli such as mechanical force, solvent vapor, or temperature. This switchable fluorescence provides a basis for creating dynamic and difficult-to-replicate security features.

Mechanochromic Luminescence for Rewritable Data Storage:

One of the most exciting applications of DSA derivatives is in the development of rewritable optical data storage and anti-counterfeiting labels based on their mechanochromic luminescence. Certain crystalline forms of DSA derivatives can exhibit intense fluorescence. When mechanical force, such as grinding or shearing, is applied, the crystalline structure is disrupted, leading to an amorphous state with a distinctly different fluorescence emission color or intensity. This change allows for the "writing" of information onto a surface coated with the DSA derivative. The original crystalline state, and thus the original fluorescence, can often be restored by exposing the material to solvent fumes or by gentle heating, effectively "erasing" the information. This reversible switching between two distinct fluorescent states provides a robust mechanism for rewritable data storage and erasable security features. Research has demonstrated the potential for creating rewritable optical data storage where binary data ("0" and "1") can be encoded by mechanical force and erased by fumigation, with the process being repeatable over multiple cycles without significant fatigue rsc.org.

Multi-Stimuli Responsive Fluorescence for Enhanced Security:

Beyond simple mechanofluorochromism, some DSA derivatives exhibit multi-stimuli-responsive behavior, where their fluorescence can be modulated by a combination of stimuli. This multi-level responsiveness significantly enhances the security of anti-counterfeiting applications, as it requires a specific sequence or combination of stimuli to reveal the authentic information. For instance, a material's fluorescence might only change to the desired color when subjected to both mechanical stress and a specific solvent vapor, or a sequence of light irradiation and temperature change. This complexity makes it exceedingly difficult for counterfeiters to replicate the security feature.

Table 2: Stimuli-Responsive Properties of DSA Derivatives for Security Applications

StimulusEffect on DSA DerivativeApplication
Mechanical Force (Grinding, Shearing)Change in fluorescence color/intensity (Mechanochromism)Rewritable data storage, anti-counterfeiting labels
Solvent VaporReversion to original fluorescent stateErasable information, rewritable surfaces
Heat (Thermal Annealing)Reversion to original fluorescent stateData erasure, thermal-sensitive security features

The development of fluorescent inks based on DSA derivatives for security printing is an active area of research. These inks can be printed onto documents, packaging, or products to create invisible or covert security markings that are only visible under specific conditions, such as UV light or after applying mechanical stress. The ability to create dynamic and responsive security features with DSA derivatives offers a significant advantage over static anti-counterfeiting measures.

Future Perspectives and Emerging Directions in 9,10 Distyrylanthracene Research

Development of Novel DSA Architectures and Hybrid Materials

A significant thrust in future DSA research lies in the rational design and synthesis of new molecular architectures to fine-tune their optical and electronic properties. This involves the strategic introduction of various functional groups and the creation of hybrid materials that leverage the unique characteristics of the DSA core.

One promising direction is the modification of the peripheral groups attached to the anthracene (B1667546) core. For instance, the introduction of alkoxyl end groups of varying lengths onto the DSA structure has been shown to yield derivatives with multifunctional properties, including aggregation-induced emission (AIE), mechanofluorochromism, vapochromism, and thermochromism, often within a single compound rsc.org. Similarly, the incorporation of halogen atoms like fluorine, chlorine, bromine, and iodine can significantly influence molecular geometries and crystal packing, thereby altering the photophysical properties in the solid state researchgate.net. The position and degree of halogen substitution can be used to tune the AIE characteristics of DSA derivatives chem960.com.

Another area of active development is the creation of hybrid materials, particularly fluorescent nanoparticles and nanorods. By employing techniques like ultrasound-aided nanoprecipitation, DSA derivatives can be assembled into well-defined nanostructures nih.govresearchgate.net. The morphology and size of these nanoparticles can be controlled by adjusting experimental parameters such as ultrasonication time and solvent composition nih.govresearchgate.net. For example, derivatives like NDSA and CNDSA have been successfully formulated into spherical nanodots and nanorods, which exhibit intense fluorescence, high photostability, and excellent biocompatibility, making them suitable for long-term bioimaging nih.govresearchgate.net. The development of core-shell nanoparticles, where an AIE-active DSA core is coated with a functional shell (e.g., folate-functionalized silica), opens up possibilities for targeted cancer cell imaging and drug delivery vehicles researchgate.net.

DerivativeModificationResulting Properties/Applications
DSAn (n=7-12)Alkoxyl endgroups of varying lengthsMultifunctional properties: AIE, mechanofluorochromism, vapochromism, thermochromism, mesomorphism rsc.org
BFSA, BCSA, BBSA, BISAHalogen atoms (F, Cl, Br, I) on styryl groupsAltered molecular geometries, crystal packing, and photophysical properties researchgate.net
4-BFSA, 3-BFSA, BDFSA, BTFSAFluorine substitution at different positionsTunable aggregation-induced enhanced emission (AIEE) properties chem960.com
NDSA, CNDSAN,N-dimethylaniline and benzonitrile (B105546) terminal groupsFormation of fluorescent nanodots and nanorods for long-term bioimaging nih.govresearchgate.net

Integration of DSA into Multifunctional Research Systems

The inherent properties of DSA derivatives, particularly their AIE characteristics, make them ideal candidates for integration into multifunctional systems for sensing and stimuli-responsive applications. Future research will likely focus on designing sophisticated systems where the fluorescence of the DSA unit can be modulated by specific external stimuli.

DSA derivatives have been successfully employed as fluorescent probes in biochemical sensors. By attaching specific receptor units to the DSA fluorophore, sensors for various analytes can be developed. For example, a DSA derivative functionalized with thymine (B56734) has been used for the sensitive and selective detection of mercury ions (Hg²⁺) through a "turn-on" fluorescence mechanism researchgate.netresearchgate.net. Similarly, a DSA derivative with quaternary ammonium (B1175870) salts has been utilized for the detection of lead ions (Pb²⁺) by leveraging the formation of a G-quadruplex structure researchgate.net. The development of AIE-based aptasensors using DSA probes in conjunction with materials like graphene oxide is another emerging area for the selective sensing of DNA and proteins researchgate.net.

The stimuli-responsive nature of some DSA compounds is also a key area for future exploration rsc.orgsciengine.com. Materials that exhibit changes in fluorescence color or intensity in response to mechanical force (mechanofluorochromism), solvent vapors (vapochromism), or temperature (thermochromism) are of great interest for applications in smart materials, security inks, and environmental sensors rsc.org. The ability to combine multiple responsive properties into a single DSA molecule is a significant advantage that will be further exploited in the design of advanced functional materials rsc.org.

Advanced Spectroscopic and Imaging Methodologies for Deeper Insights

To fully understand and harness the potential of DSA derivatives, it is crucial to gain deeper insights into their fundamental photophysical processes. The application of advanced spectroscopic and imaging techniques is indispensable in this regard.

Ultrafast spectroscopy has proven to be a powerful tool for revealing the intrinsic photophysical dynamics of DSA derivatives upon excitation rsc.orgrsc.org. These studies have shown that processes like intramolecular rotation around the vinyl moiety play a critical role in the excited state. In dilute solutions, DSA molecules often adopt a twisted conformation in the ground state and relax to a more planar structure within picoseconds after being excited rsc.orgrsc.org. Understanding these dynamics is key to explaining their AIE behavior, where the restriction of such intramolecular motions in the aggregated state leads to enhanced fluorescence rsc.orgacs.org.

In parallel, advanced imaging techniques are crucial for visualizing the applications of DSA-based materials, especially in biological contexts. The use of DSA derivatives in bioimaging is a rapidly growing field, leveraging their high fluorescence quantum yields in aggregates, photostability, and low cytotoxicity researchgate.netrsc.orgrsc.org. Fluorescent nanoparticles and nanorods made from DSA derivatives have been used for efficient and long-term in vitro cell imaging, demonstrating their potential as robust probes for tracking cellular processes over extended periods nih.govresearchgate.net. The development of novel probes based on 9,10-diheteroarylanthracene, a related class of AIE-active compounds, further expands the toolkit for cell imaging applications rsc.orgrsc.org. Future work will likely involve the use of more sophisticated imaging modalities, such as super-resolution microscopy and multi-photon imaging, to achieve higher spatial and temporal resolution in biological systems digitellinc.com.

Enhanced Theoretical Understanding of Structure-Property Relationships and Predictive Design

Complementing experimental investigations, theoretical and computational studies are becoming increasingly vital for elucidating the structure-property relationships in DSA derivatives and for guiding the design of new molecules with desired functionalities.

Density Functional Theory (DFT) has been extensively used to investigate the electronic structure and charge transport properties of DSA and its derivatives researchgate.netrsc.org. These theoretical calculations can provide valuable information on molecular geometries, frontier orbital energies, reorganization energies, and ionization potentials, which are crucial for understanding and predicting their performance in optoelectronic applications researchgate.net. By studying the impact of different substituents on these parameters, researchers can rationally design molecules with improved charge transport characteristics and high solid-state luminescent efficiency researchgate.netrsc.org.

Theoretical models are also essential for understanding the underlying mechanism of AIE. Quantum mechanics/molecular mechanics (QM/MM) studies can offer insights into how intermolecular interactions, such as hydrogen bonding and π-π stacking in the crystalline state, restrict intramolecular rotations and suppress non-radiative decay pathways, leading to enhanced emission acs.org. These computational approaches help to explain why DSA derivatives are faintly emissive in solution but highly fluorescent in the solid state acs.org. As computational power and theoretical methods continue to advance, the predictive design of novel DSA-based molecules with precisely tailored photophysical properties will become increasingly feasible, accelerating the discovery of new high-performance materials.

Q & A

Q. What are the key synthetic strategies for preparing DSA derivatives with controlled substitution patterns?

DSA derivatives are synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce substituents at the anthracene core. For example, describes the use of Pd-catalyzed coupling with styryl boronic esters to achieve regioisomeric control (e.g., 1,5-, 2,6-, or 9,10-substituted derivatives). Critical parameters include solvent choice, catalyst loading, and temperature to minimize side reactions. Purification via column chromatography and structural validation using 1H^1H/13C^{13}C-NMR and mass spectrometry are standard .

Q. How does aggregation-induced emission (AIE) manifest in DSA derivatives, and what techniques confirm this phenomenon?

AIE in DSA arises from restricted intramolecular torsion (RIT) in the solid state, which suppresses non-radiative decay. In solution, free rotation of styryl groups quenches fluorescence, while aggregation (e.g., in crystals or nanoparticles) immobilizes these groups, enhancing emission. Characterization involves comparing photoluminescence (PL) spectra in solution vs. solid state, time-resolved fluorescence decay analysis, and crystallography to correlate packing modes with emission efficiency .

Q. What experimental parameters influence the solid-state fluorescence quantum yield (Φ) of DSA-based materials?

Φ depends on substituent electronic effects (e.g., electron-donating/-withdrawing groups), crystallinity, and intermolecular interactions. For instance, bulky substituents reduce π-π stacking, minimizing ACQ (aggregation-caused quenching). Absolute Φ is measured using integrating spheres with calibrated standards (e.g., 9,10-diphenylanthracene). reports Φ values ranging from 0.12 (solution) to 0.95 (crystals) for optimized DSA derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental charge transport properties in DSA isomers?

Discrepancies arise from competing factors: π-conjugation length (favored in 9,10-DSA) vs. solid-state packing efficiency (superior in linear 2,6-DSA). A combined approach using DFT calculations (to model HOMO/LUMO levels) and organic field-effect transistor (OFET) testing (to measure hole mobility) clarifies structure-property relationships. For example, 2,6-DSA exhibits higher mobility (103^{-3} cm2^2/Vs) due to herringbone packing, despite weaker electronic communication .

Q. What methodologies optimize DSA-derived fluorescent nanoparticles for long-term bioimaging?

Morphology control is achieved via ultrasound-assisted nanoprecipitation. demonstrates that adjusting ultrasound duration (30 sec to 10 min) and solvent composition (THF:H2_2O ratio) tunes nanoparticle size (140–482 nm) and shape (spheres to rods). Higher water content (>80%) induces irregular aggregates, while surface functionalization (e.g., PEGylation) enhances colloidal stability and biocompatibility. In vitro assays confirm low cytotoxicity and sustained emission over 72 hours .

Q. How do molecular packing and intermolecular interactions dictate amplified spontaneous emission (ASE) in DSA crystals?

ASE requires high optical gain and minimal self-absorption. shows that tight, face-to-face packing in 9,10-DSA single crystals enhances Förster resonance energy transfer (FRET), lowering the ASE threshold (∼10 μJ/cm2^2). X-ray diffraction reveals nonplanar conformations that reduce exciton quenching. Pump-probe spectroscopy quantifies gain coefficients, while femtosecond transient absorption identifies stimulated emission pathways .

Data Analysis & Mechanistic Insights

Q. What strategies validate the role of restricted intramolecular torsion (RIT) in DSA’s AIE mechanism?

Single-crystal X-ray structures ( ) reveal torsional angles between anthracene cores and styryl groups (e.g., 30–50°), which restrict motion in the solid state. Temperature-dependent PL studies (77–300 K) correlate emission intensity with torsional rigidity. Computational modeling (TD-DFT) simulates excited-state dynamics, confirming that RIT suppresses non-radiative pathways .

Q. How do heteroatom substitutions in DSA derivatives modulate AIE and bioimaging performance?

Replacing phenyl with thienyl or pyrrolyl groups () alters electronic transitions and aggregation behavior. Thienyl-DSA exhibits red-shifted emission (λem_{em} ≈ 550 nm) and higher quantum yield (Φ = 0.62) due to enhanced charge transfer. Confocal microscopy reveals preferential localization in lipid droplets, enabling organelle-specific imaging. Structure-activity relationships (SARs) are quantified via Hammett constants and solvatochromic studies .

Contradiction Management

Q. Why do some DSA derivatives exhibit aggregation-caused quenching (ACQ) despite structural similarity to AIE-active analogs?

ACQ occurs in derivatives with planar conformations (e.g., DBPA in ) that enable π-π stacking. Crystal engineering via bulky substituents (e.g., t-butyl) or steric hindrance disrupts stacking, restoring AIE. Comparative studies using powder XRD and SEM differentiate amorphous (AIE-active) vs. crystalline (ACQ-prone) phases .

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